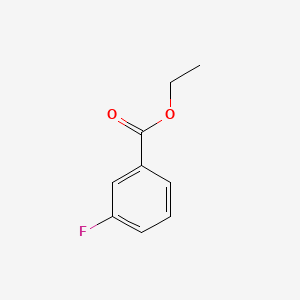

Ethyl 3-fluorobenzoate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 3-fluorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO2/c1-2-12-9(11)7-4-3-5-8(10)6-7/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMMIKBXLEWTSJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=CC=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6060004 | |

| Record name | Benzoic acid, 3-fluoro-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6060004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

451-02-5 | |

| Record name | Benzoic acid, 3-fluoro-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=451-02-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 3-fluoro-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000451025 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 3-fluoro-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoic acid, 3-fluoro-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6060004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 3-fluorobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.539 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Spectral Analysis of Ethyl 3-Fluorobenzoate

This in-depth technical guide provides a comprehensive analysis of the spectral data for ethyl 3-fluorobenzoate (CAS No. 451-02-5), a key fluorinated intermediate in the pharmaceutical and agrochemical industries.[1] This document is intended for researchers, scientists, and drug development professionals who utilize spectroscopic techniques for structural elucidation and quality control. While a complete set of publicly available, experimentally verified spectra for this specific compound is not readily accessible, this guide offers a detailed interpretation and prediction of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on established principles and data from closely related analogs.

Introduction

This compound is a versatile building block in organic synthesis, where the introduction of a fluorine atom can significantly modulate the physicochemical and biological properties of target molecules.[1] Accurate and unambiguous characterization of this and related intermediates is paramount for ensuring the integrity of synthetic pathways and the quality of final products. Spectroscopic methods provide a powerful toolkit for this purpose, offering detailed insights into molecular structure and purity.

This guide will delve into the expected spectral features of this compound, explaining the causal relationships between its molecular structure and the resulting spectroscopic data. The methodologies described herein represent self-validating systems for the characterization of this and similar chemical entities.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR are essential for confirming its identity.

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent can slightly influence chemical shifts.[2]

-

Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Set the spectral width to cover the range of approximately -1 to 11 ppm.

-

Use a 30-degree pulse angle.

-

Set the relaxation delay to at least 1 second.

-

Acquire a sufficient number of scans (typically 8 to 16) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Employ proton decoupling to simplify the spectrum.

-

Set the spectral width to cover the range of approximately 0 to 200 ppm.

-

A longer relaxation delay (2-5 seconds) and a larger number of scans (e.g., 1024 or more) are typically required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

-

-

Data Processing: Fourier transform the acquired Free Induction Decays (FIDs), phase correct the spectra, and calibrate the chemical shift scale using the residual solvent signal or an internal standard like tetramethylsilane (TMS).

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is expected to show distinct signals for the ethyl group and the aromatic protons. The chemical shifts and coupling patterns can be reliably predicted based on the analysis of similar structures.

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| -CH₃ | ~1.39 | Triplet (t) | ~7.1 | 3H |

| -CH₂- | ~4.39 | Quartet (q) | ~7.1 | 2H |

| Ar-H | ~7.20 - 7.90 | Multiplet (m) | - | 4H |

Interpretation and Rationale:

-

Ethyl Group: The ethyl group will present as a characteristic triplet for the methyl protons (coupled to the two methylene protons) and a quartet for the methylene protons (coupled to the three methyl protons), with a vicinal coupling constant of approximately 7.1 Hz. The methylene protons are deshielded due to their proximity to the electron-withdrawing ester oxygen, hence their downfield chemical shift.

-

Aromatic Region: The four protons on the benzene ring will appear as a complex multiplet. The fluorine atom at the meta position and the ethyl ester group will influence the electronic environment of each aromatic proton differently, leading to distinct chemical shifts. Furthermore, ³J (H-H), ⁴J (H-H), ³J (H-F), and ⁴J (H-F) couplings will contribute to the complexity of the splitting patterns.

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule. The chemical shifts are influenced by the electronegativity of neighboring atoms and resonance effects.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| -CH₃ | ~14.2 |

| -CH₂- | ~61.5 |

| Aromatic C-H | ~115 - 131 |

| Aromatic C-F | ~161 - 164 (doublet) |

| Aromatic C-CO | ~130 - 133 |

| C=O | ~165.0 |

Interpretation and Rationale:

-

Aliphatic Carbons: The methyl and methylene carbons of the ethyl group will appear in the upfield region of the spectrum, consistent with sp³ hybridized carbons.

-

Aromatic Carbons: The aromatic carbons will resonate in the typical downfield region of ~115-165 ppm. The carbon directly attached to the fluorine atom (C-F) will exhibit a large one-bond C-F coupling, appearing as a doublet. The other aromatic carbons will also show smaller C-F couplings.

-

Carbonyl Carbon: The ester carbonyl carbon is significantly deshielded and will appear at the downfield end of the spectrum.

II. Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.

Experimental Protocol: IR Data Acquisition

-

Sample Preparation: For a liquid sample like this compound, the spectrum can be acquired neat by placing a drop of the liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Acquire a background spectrum of the clean KBr/NaCl plates.

-

Acquire the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final transmittance or absorbance spectrum.

-

Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio over a range of 4000 to 400 cm⁻¹.

-

Predicted IR Spectral Data

The IR spectrum of this compound will be dominated by absorptions corresponding to the ester functional group and the aromatic ring.

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| C-H (aromatic) | 3100 - 3000 | Medium to Weak |

| C-H (aliphatic) | 3000 - 2850 | Medium |

| C=O (ester) | ~1725 | Strong |

| C=C (aromatic) | 1600 - 1450 | Medium to Weak (multiple bands) |

| C-O (ester) | 1300 - 1000 | Strong (multiple bands) |

| C-F | 1250 - 1020 | Strong |

Interpretation and Rationale:

-

C=O Stretch: A strong, sharp absorption band around 1725 cm⁻¹ is the most characteristic feature of the ester carbonyl group.[3]

-

C-O Stretches: The C-O stretching vibrations of the ester will result in two or more strong bands in the 1300-1000 cm⁻¹ region.[3]

-

Aromatic Features: The aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while the C=C in-ring vibrations cause several bands in the 1600-1450 cm⁻¹ region.

-

C-F Stretch: A strong band corresponding to the C-F stretching vibration is expected in the fingerprint region.

III. Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which is invaluable for determining the molecular weight and deducing the structure.

Experimental Protocol: MS Data Acquisition

-

Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS). GC-MS is often preferred for volatile compounds like this compound as it also provides purity information.

-

Ionization: Electron Ionization (EI) at 70 eV is a standard method for generating fragments and creating a characteristic fragmentation pattern.

-

Mass Analysis: Use a quadrupole, time-of-flight (TOF), or magnetic sector mass analyzer to separate the ions based on their m/z ratio.

-

Detection: An electron multiplier or other suitable detector records the abundance of each ion.

Predicted Mass Spectrum and Fragmentation Pattern

The molecular weight of this compound (C₉H₉FO₂) is 168.17 g/mol .[4] The mass spectrum will show a molecular ion peak (M⁺˙) at m/z = 168, and several characteristic fragment ions.

| m/z | Predicted Fragment Ion |

| 168 | [M]⁺˙ (Molecular Ion) |

| 140 | [M - C₂H₄]⁺˙ |

| 123 | [M - OC₂H₅]⁺ |

| 95 | [M - OC₂H₅ - CO]⁺ |

Interpretation and Rationale:

-

Molecular Ion (m/z 168): The peak corresponding to the intact molecule after losing one electron.

-

Loss of Ethylene (m/z 140): A common fragmentation pathway for ethyl esters is the McLafferty rearrangement, leading to the loss of a neutral ethylene molecule.

-

Loss of Ethoxy Radical (m/z 123): Cleavage of the C-O bond results in the loss of an ethoxy radical (•OC₂H₅), forming the stable 3-fluorobenzoyl cation. This is often a prominent peak in the spectrum.

-

Loss of CO (m/z 95): The 3-fluorobenzoyl cation can further lose a neutral carbon monoxide molecule to form the 3-fluorophenyl cation.

Visualization of Key Concepts

Molecular Structure of this compound

Caption: Structure of this compound.

Predicted Mass Spectrometry Fragmentation Pathway

Caption: Key Fragmentation Pathway of this compound.

Conclusion

This technical guide provides a detailed, albeit predictive, overview of the essential spectral data for this compound. The interpretations of the NMR, IR, and MS data are grounded in fundamental spectroscopic principles and comparisons with closely related molecules. The provided experimental protocols offer a standardized approach for acquiring high-quality data for this and similar compounds. For drug development and other mission-critical applications, it is always recommended to obtain and verify experimental data on a reference standard of the material .

References

physical properties of ethyl 3-fluorobenzoate

An In-depth Technical Guide to the Physical Properties of Ethyl 3-Fluorobenzoate

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and process development scientists on the (CAS No. 451-02-5). The strategic incorporation of a fluorine atom onto the benzene ring significantly influences the molecule's electronic and physical characteristics, making it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2][3] Understanding its physical properties is paramount for its effective use in reaction design, purification, formulation, and quality control.

Compound Identification and Molecular Structure

This compound is an aromatic ester. The fluorine atom at the meta-position imparts unique electronic properties that can enhance biological activity or metabolic stability in derivative compounds.[2][3] Accurate identification is the first step in any experimental workflow.

Chemical Identifiers

A consistent and accurate identification of starting materials is fundamental to reproducible research. The primary identifiers for this compound are consolidated below.

| Identifier | Value | Source(s) |

| CAS Number | 451-02-5 | [4][5][6] |

| Molecular Formula | C₉H₉FO₂ | [1][5] |

| Molecular Weight | 168.16 g/mol | [4] |

| IUPAC Name | This compound | [5] |

| Synonyms | 3-Fluorobenzoic acid ethyl ester, Ethyl m-fluorobenzoate | [1][6] |

| InChI Key | SMMIKBXLEWTSJD-UHFFFAOYSA-N | [4][5] |

| SMILES | CCOC(=O)c1cccc(F)c1 | [4] |

Molecular Structure Visualization

The spatial arrangement of atoms dictates the molecule's physical and chemical behavior. The diagram below illustrates the structure of this compound, highlighting the meta-position of the fluorine substituent on the aromatic ring relative to the ethyl ester group.

Caption: Molecular structure of this compound.

Core Physicochemical Properties

The physical state and properties of a compound are critical for determining appropriate handling, reaction conditions, and purification techniques. This compound is typically supplied as a colorless to almost colorless clear liquid.[1]

| Property | Value | Notes | Source(s) |

| Appearance | Colorless to almost colorless clear liquid | At standard temperature and pressure. | [1] |

| Boiling Point | 209 °C | At atmospheric pressure (760 mmHg). | [1] |

| 94-95 °C | At reduced pressure (16 mmHg). This is crucial for vacuum distillation. | [4][6] | |

| Melting Point | -34 °C | The compound is liquid well below room temperature. | [1] |

| Density | 1.136 g/mL | At 25 °C. Denser than water. | [4][6] |

| 1.14 g/mL | At unspecified temperature. | [1] | |

| Flash Point | 82 °C (179.6 °F) | Closed cup method. Indicates it is a combustible liquid. | [4] |

| Storage | Store at 2 - 8 °C or Room Temperature | Recommended storage varies by supplier. Sealing in a dry place is advised. | [1][6][7] |

The significant difference between the atmospheric and vacuum boiling points is a key practical insight. This large delta allows for purification via vacuum distillation at moderate temperatures, which prevents thermal decomposition of the ester or other sensitive functional groups in a reaction mixture. Its density being greater than water is important for aqueous workups, as it will form the lower organic layer.

Optical Properties: Refractive Index

The refractive index (n) is a dimensionless number that describes how fast light travels through a material. It is a highly sensitive and specific physical constant used for the rapid identification and quality assessment of liquid samples. For a pure substance, the refractive index is constant at a defined temperature and wavelength.

-

Significance: The narrow range of the refractive index (typically measured at 20°C using the sodium D-line, 589 nm) makes it an excellent parameter for quality control. A deviation from this value can indicate the presence of impurities, such as residual starting materials or solvents, without the need for more time-consuming chromatographic methods.

Safety and Handling

A thorough understanding of a compound's hazards is essential for safe laboratory practice. This compound is classified as a combustible liquid and requires careful handling.[4]

| Hazard Category | Description | Precautionary Statements (Examples) | Source(s) |

| GHS Pictogram | Warning | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. | [7][8] |

| Hazard Statements | Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation. | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [8] |

| Personal Protective Equipment (PPE) | Eyeshields, Gloves, appropriate respirator. | Use in a well-ventilated area or under a fume hood. | [4] |

| Storage Class | 10 - Combustible liquids | Keep away from heat, sparks, and open flames. Store in a tightly closed container in a dry, cool place. | [4][9] |

Self-Validating System: Cross-referencing the flash point (82 °C) with the storage class for combustible liquids validates the recommended handling precautions. A flash point below 93 °C typically warrants a "combustible" classification, mandating storage away from ignition sources.

Experimental Protocols for Property Verification

Trust in a chemical intermediate stems from the ability to independently verify its critical properties. The following protocols describe standard methodologies for determining the boiling point and refractive index.

Protocol: Determination of Boiling Point at Reduced Pressure

Causality: Vacuum distillation is chosen to prevent potential degradation at the high atmospheric boiling point (209 °C). This protocol validates the literature value and confirms purity.

-

Apparatus Setup: Assemble a short-path distillation apparatus. Ensure all glassware is dry and joints are properly sealed with vacuum grease.

-

Sample Preparation: Place 5-10 mL of this compound and a magnetic stir bar into the distillation flask.

-

System Evacuation: Connect the apparatus to a vacuum pump protected by a cold trap. Slowly and carefully evacuate the system to the desired pressure (e.g., 16 mmHg).

-

Heating: Immerse the distillation flask in a heating mantle. Begin stirring and gently heat the sample.

-

Observation: Record the temperature at which the liquid boils and a steady stream of condensate is observed on the thermometer bulb. This temperature is the boiling point at that specific pressure.

-

Validation: The observed boiling point should be within ±2 °C of the literature value (94-95 °C at 16 mmHg) for a pure sample.[4][6]

Protocol: Measurement of Refractive Index

Causality: This rapid and non-destructive technique provides immediate feedback on the purity of the liquid. It relies on the principle that light bends (refracts) by a characteristic amount when passing through a specific substance.

-

Instrument Calibration: Calibrate a digital or Abbe refractometer using a standard of known refractive index (e.g., distilled water, nD = 1.3330 at 20°C).

-

Temperature Control: Ensure the refractometer's prism is set to and has equilibrated at 20°C.

-

Sample Application: Using a clean pipette, apply 2-3 drops of this compound directly onto the lower prism.

-

Measurement: Close the prism and allow the sample temperature to equilibrate for 1-2 minutes. Look through the eyepiece (for an Abbe refractometer) or read the digital display to obtain the refractive index value.

-

Validation: The measured value should align with the specified range of 1.485 - 1.490 at 20°C.[1][4][6] A sharp, clear dividing line between light and dark fields indicates a pure sample.

Workflow for Physical Property Characterization

The following diagram outlines the logical flow for the comprehensive characterization of a newly acquired sample of this compound.

Caption: A self-validating workflow for the physical characterization of this compound.

Significance in Drug Discovery and Development

The are not merely academic; they directly impact its utility as a building block in medicinal chemistry.[1][3]

-

Lipophilicity and Solubility: The fluorine atom increases the lipophilicity of the molecule compared to its non-fluorinated analog. This property is often desired in drug candidates to enhance membrane permeability and absorption. The compound's moderate volatility and solubility characteristics make it suitable for a wide range of organic synthesis applications.[1]

-

Reactivity and Stability: The electron-withdrawing nature of the fluorine atom enhances the reactivity of the aromatic ring, while also contributing to the overall stability of the molecule.[3] This predictable reactivity is crucial for designing complex, multi-step synthetic pathways to create novel drug candidates.[1][2]

References

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound 98 451-02-5 [sigmaaldrich.com]

- 5. L07984.09 [thermofisher.com]

- 6. This compound CAS#: 451-02-5 [amp.chemicalbook.com]

- 7. 451-02-5|this compound|BLD Pharm [bldpharm.com]

- 8. WERCS Studio - Application Error [assets.thermofisher.com]

- 9. fishersci.com [fishersci.com]

An In-depth Technical Guide to 4-Methoxyphenethylamine (4-MPEA)

A Note on Chemical Identification: The initial request specified CAS number 451-02-5. However, this identifier corresponds to Ethyl 3-fluorobenzoate[1][2][3][4][5][6]. The topic's focus on a compound relevant to drug development and neuroscience strongly indicates that the intended subject is 4-Methoxyphenethylamine (4-MPEA) , which is assigned CAS Number 55-81-2 [7][8]. This guide will proceed with a detailed examination of 4-MPEA.

Introduction

4-Methoxyphenethylamine (4-MPEA), also known as O-methyltyramine, is a naturally occurring phenethylamine compound found in various plant species, including Lophophora williamsii (peyote) and Erica lusitanica, and has also been detected in human urine[7]. As a structural analog of trace amines and classic monoamine neurotransmitters, 4-MPEA and its derivatives are of significant interest to researchers in pharmacology, medicinal chemistry, and drug development. This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and pharmacological profile of 4-MPEA, tailored for a scientific audience.

Chemical Structure and Properties

4-MPEA belongs to the phenethylamine family, characterized by a phenyl ring attached to an amino group via a two-carbon side chain. The key structural feature of 4-MPEA is the methoxy group (-OCH₃) substituted at the para (4-position) of the phenyl ring.

Core Structure Visualization

Caption: Chemical structure of 4-Methoxyphenethylamine (4-MPEA).

Physicochemical Properties

A summary of the key physicochemical properties of 4-MPEA is presented in the table below.

| Property | Value | Source(s) |

| CAS Number | 55-81-2 | [8] |

| Molecular Formula | C₉H₁₃NO | [7][8] |

| Molar Mass | 151.21 g/mol | [7][8] |

| Appearance | Colorless to almost colorless liquid | [9] |

| Density | 1.031 g/mL at 20 °C | [10] |

| Boiling Point | 138-140 °C at 20 mmHg | [10] |

| Refractive Index | n20/D 1.538 | [10] |

| SMILES | COc1ccc(CCN)cc1 | [7] |

| InChI | 1S/C9H13NO/c1-11-9-4-2-8(3-5-9)6-7-10/h2-5H,6-7,10H2,1H3 | [7] |

Synthesis and Characterization

4-MPEA is an important intermediate in organic and medicinal chemistry[9]. Several synthetic routes have been developed for its preparation.

Representative Synthetic Pathway

One common method involves the reduction of 4-methoxy-β-nitrostyrene. This precursor can be synthesized from 4-methoxybenzaldehyde and nitromethane[11].

Caption: Synthetic workflow for 4-MPEA from 4-methoxybenzaldehyde.

Experimental Protocol: Synthesis via Reduction of 4-methoxy-β-nitrostyrene[14]

-

Step 1: Synthesis of 4-methoxy-β-nitrostyrene.

-

React 4-methoxybenzaldehyde with nitromethane in the presence of ammonium acetate and glacial acetic acid.

-

The molar ratio of reactants is crucial for optimal yield. A suggested ratio is 1:2.2-2.8:1.2-1.5:9-9.5 (4-methoxybenzaldehyde:nitromethane:ammonium acetate:glacial acetic acid)[11].

-

-

Step 2: Reduction to 4-MPEA.

-

In a reaction vessel, combine activated zinc powder, methanol, and the synthesized 4-methoxy-β-nitrostyrene.

-

Maintain the temperature at 0-5 °C while slowly adding a 30-32 wt% aqueous solution of hydrochloric acid[11].

-

The reaction mixture is then stirred.

-

Post-reaction workup involves neutralization, extraction with an organic solvent (e.g., CH₂Cl₂), drying of the organic phase, and removal of the solvent[9].

-

The final product is purified by vacuum distillation, collecting the fraction at 104-106 °C / 1.07 KPa[9].

-

Characterization Data

Spectroscopic methods are essential for the structural confirmation of 4-MPEA.

-

Infrared (IR) Spectroscopy: Characteristic peaks include N-H stretching around 3366 cm⁻¹, C-N stretching near 1246 cm⁻¹, and C-H stretching from the methyl and methylene groups at approximately 2933, 2836, and 1464 cm⁻¹[9].

-

Mass Spectrometry (MS): The mass spectrum typically shows a molecular ion peak corresponding to the compound's molecular weight. Common fragments may include m/z 134.8, corresponding to the loss of the amino group[9].

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR would show characteristic signals for the aromatic protons (typically two doublets in a para-substituted ring), a singlet for the methoxy protons, and two triplets for the ethylamine chain protons[12][13].

-

¹³C NMR provides signals for the distinct carbon atoms in the molecule, including the aromatic carbons, the methoxy carbon, and the two carbons of the ethylamine side chain[14].

-

Pharmacology and Applications in Drug Development

The pharmacological profile of 4-MPEA is complex and has been the subject of considerable research. Its structural similarity to endogenous monoamines allows it to interact with various components of the central nervous system.

Mechanism of Action

-

Monoamine Release: In vitro studies have shown that 4-MPEA acts as a releasing agent for serotonin and norepinephrine[7]. It is a very weak dopamine reuptake inhibitor[7].

-

Receptor Interactions: 4-MPEA displays very low affinity for serotonin receptors in the rat stomach fundus strip[7]. It is a very low-potency partial agonist of the human trace amine-associated receptor 1 (TAAR1)[7].

-

Metabolism: The compound is metabolized by monoamine oxidase (MAO), particularly MAO-B[7]. This rapid metabolism is thought to render it inactive in vivo[7]. In fact, 4-MPEA has been shown to inhibit the MAO-catalyzed deamination of tyramine and tryptamine[10].

Pharmacological Effects and Potential Applications

In animal studies, 4-MPEA has been observed to produce catalepsy, catatonia, and a hypokinetic rigid syndrome[7]. In humans, it was found to be inactive at doses up to 400 mg[7].

The primary interest in 4-MPEA within drug development lies in its use as a scaffold for the synthesis of more complex and potent psychoactive compounds and therapeutic agents[9][15][16][17]. Its phenethylamine backbone is a common feature in many classes of drugs targeting the central nervous system. For instance, derivatives of 4-MPEA have been explored for their potential as inhibitors of monoamine oxidase.

Signaling Pathway Interaction

Caption: Proposed mechanism of 4-MPEA at the neuronal terminal.

Analytical Methodologies

The detection and quantification of 4-MPEA and its metabolites in biological matrices or chemical samples are crucial for both research and forensic applications. High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for this purpose[18][19][20][21]. Gas chromatography-mass spectrometry (GC-MS) is also a widely used technique[22][23].

Sample Preparation Protocol for LC-MS/MS Analysis in Whole Blood (Representative)[22]

-

Sample Collection: Collect 0.5 mL of whole blood.

-

Internal Standard: Add 50 µL of an appropriate internal standard (e.g., a deuterated analog like 4-Methylamphetamine-d5).

-

Buffering: Add 2 mL of a sodium borate buffer (pH 9.0).

-

Extraction: Add 4 mL of n-butyl chloride, cap, and mix for 20 minutes.

-

Separation: Centrifuge at 3500 rpm for 10 minutes.

-

Isolation: Transfer the organic layer to a clean tube.

-

Drying: Evaporate the solvent to dryness under a stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the residue in a suitable mobile phase for injection into the LC-MS/MS system.

Safety and Toxicology

4-MPEA is classified as a hazardous substance. It is reported to cause severe skin burns and eye damage[24][25]. Material Safety Data Sheets (MSDS) indicate that it can be extremely destructive to the tissues of the mucous membranes and upper respiratory tract[24]. As such, appropriate personal protective equipment, including gloves, safety goggles, and a face shield, should be worn when handling this chemical[24]. While specific data on the clinical toxicology of 4-MPEA is limited, related phenethylamine compounds can exhibit significant stimulant and serotoninergic toxicity at high doses[19][26].

Conclusion

4-Methoxyphenethylamine (CAS 55-81-2) is a compound of significant scientific interest due to its natural occurrence, its relationship to endogenous neurotransmitters, and its role as a precursor in the synthesis of pharmacologically active molecules. While its own in vivo activity in humans appears limited, likely due to rapid metabolism, its chemical scaffold continues to be a foundation for the development of novel therapeutics and research tools aimed at modulating monoaminergic systems. A thorough understanding of its synthesis, properties, and pharmacology is essential for professionals engaged in neuroscience research and drug discovery.

References

- 1. This compound CAS#: 451-02-5 [m.chemicalbook.com]

- 2. Cas Landing [thermofisher.com]

- 3. 3-Fluorobenzoic acid ethyl ester | 451-02-5 [chemnet.com]

- 4. scbt.com [scbt.com]

- 5. CAS 451-02-5: Benzoic acid, 3-fluoro-, ethyl ester [cymitquimica.com]

- 6. chemwhat.com [chemwhat.com]

- 7. 4-Methoxyphenethylamine - Wikipedia [en.wikipedia.org]

- 8. 4-メトキシフェネチルアミン ≥98% | Sigma-Aldrich [sigmaaldrich.com]

- 9. CN103012170A - Preparation method of 4-methoxyphenethylamine - Google Patents [patents.google.com]

- 10. 2-(4-甲氧苯基)乙胺 ≥98% | Sigma-Aldrich [sigmaaldrich.com]

- 11. CN102976958A - Preparation method of 4-methoxy-beta-phenylethylamine - Google Patents [patents.google.com]

- 12. researchgate.net [researchgate.net]

- 13. (S)-(-)-1-(4-Methoxyphenyl)ethylamine(41851-59-6) 1H NMR spectrum [chemicalbook.com]

- 14. spectrabase.com [spectrabase.com]

- 15. Frontiers | Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines [frontiersin.org]

- 16. Synthesis and Structure-Activity Relationships of 2,5-Dimethoxy-4-Substituted Phenethylamines and the Discovery of CYB210010: A Potent, Orally Bioavailable and Long-Acting Serotonin 5-HT2 Receptor Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

- 19. Severe clinical toxicity associated with analytically confirmed recreational use of 25I-NBOMe: case series - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. ojp.gov [ojp.gov]

- 21. agilent.com [agilent.com]

- 22. researchgate.net [researchgate.net]

- 23. forendex.southernforensic.org [forendex.southernforensic.org]

- 24. chemicalbook.com [chemicalbook.com]

- 25. O-Methyltyramine | C9H13NO | CID 4657 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

Introduction: The Strategic Role of Ethyl 3-Fluorobenzoate in Modern Synthesis

An In-depth Technical Guide to the Chemical Compatibility of Ethyl 3-Fluorobenzoate

This compound (CAS No. 451-02-5) is a fluorinated aromatic ester that has become an indispensable building block in the landscape of modern organic synthesis.[1][2] Its utility is prominently featured in the development of pharmaceuticals, advanced agrochemicals, and specialized polymers.[2][3] The strategic placement of a fluorine atom on the benzene ring significantly alters the molecule's electronic properties, enhancing its reactivity and the metabolic stability of derivative compounds.[3][4][5]

This guide moves beyond a simple recitation of material safety data. As researchers, scientists, and drug development professionals, our goal is not merely to avoid hazardous reactions but to understand and leverage the inherent reactivity of our reagents. This document provides a comprehensive analysis of the chemical compatibility of this compound, grounded in the principles of physical organic chemistry. We will explore the causality behind its reactions with common laboratory reagents, enabling you to make informed decisions in experimental design, ensure the integrity of your processes, and unlock the full synthetic potential of this versatile intermediate.

Chapter 1: Core Physicochemical and Structural Properties

A molecule's compatibility profile is a direct consequence of its structure and physical properties. This compound is a colorless liquid characterized by two primary reactive centers: the ester functional group and the fluorinated aromatic ring.

The ester moiety is susceptible to nucleophilic attack at the electrophilic carbonyl carbon. The fluorine atom at the meta position exerts a powerful electron-withdrawing inductive effect (-I effect). This effect influences the electron density across the benzene ring and subtly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophiles compared to its non-fluorinated analog, ethyl benzoate.[4][6]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 451-02-5 | [1][2] |

| Molecular Formula | C₉H₉FO₂ | [1][2] |

| Molecular Weight | 168.16 g/mol | [1] |

| Appearance | Colorless to almost colorless clear liquid | [1][2] |

| Boiling Point | 94-95 °C @ 16 mmHg; ~209 °C @ 760 mmHg | [1][2] |

| Density | 1.136 g/mL at 25 °C | [1] |

| Refractive Index | n20/D 1.485 | [1] |

| Flash Point | 82 °C (179.6 °F) - Closed Cup | |

| Storage Temp. | Room Temperature; Store at 2 - 8 °C recommended | [1][2] |

Chapter 2: Chemical Reactivity and Compatibility Profile

Understanding chemical compatibility is about predicting the outcome when molecules interact. For this compound, its reactivity is dominated by the chemistry of the ester group. The following sections detail its interactions with major classes of chemical reagents.

Interaction with Aqueous Systems and Protic Solvents

Compatibility: Caution Advised for Long-Term Storage

While generally insoluble in water, this compound is susceptible to slow hydrolysis to form 3-fluorobenzoic acid and ethanol.[7][8] This process is often catalyzed by trace acidic or basic impurities. For routine synthetic workups involving water, the rate of hydrolysis at neutral pH and ambient temperature is negligible. However, for long-term storage or in processes where the generation of acidic impurities is a concern, significant degradation can occur.

Causality: The ester linkage is inherently labile towards water, a weak nucleophile. The reaction rate is slow without a catalyst but underscores the need for anhydrous storage conditions to maintain the compound's purity over time.[7][9]

Strong Acids (e.g., H₂SO₄, HCl, HNO₃)

Compatibility: Incompatible

This compound will undergo acid-catalyzed hydrolysis when heated with strong aqueous acids.[8] This reaction is reversible, proceeding through the protonation of the carbonyl oxygen, which significantly increases the electrophilicity of the carbonyl carbon for attack by water.

Causality: The reaction is a classic Fischer-Speier esterification in reverse. While stable in anhydrous acids for short durations at low temperatures, the presence of water will drive the equilibrium towards the formation of 3-fluorobenzoic acid and ethanol. This reactivity is often exploited synthetically but is a critical incompatibility in other contexts.[7]

Strong Bases (e.g., NaOH, KOH, LiOH)

Compatibility: Incompatible

This is one of the most significant incompatibilities and a cornerstone of the compound's synthetic utility. This compound readily undergoes saponification—an irreversible, base-mediated hydrolysis—to yield an alcohol (ethanol) and the corresponding carboxylate salt (e.g., sodium 3-fluorobenzoate).[8][10]

Causality: The hydroxide ion (OH⁻) is a strong nucleophile that directly attacks the carbonyl carbon. The reaction is irreversible because the final deprotonation of the resulting carboxylic acid by the strong base forms a resonance-stabilized carboxylate anion, which is unreactive towards the alcohol.[8] This predictable reactivity is the basis for converting the ester back to its parent acid.[10]

Diagram 1: Comparative Hydrolysis Pathways.

Strong Reducing Agents (e.g., LiAlH₄, DIBAL-H)

Compatibility: Incompatible

Strong hydride-based reducing agents, most notably Lithium Aluminum Hydride (LAH), will readily reduce the ester functional group.[11][12] This is a vigorous, often exothermic reaction that yields two alcohol products: 3-fluorobenzyl alcohol and ethanol.

Causality: LAH is a potent source of nucleophilic hydride (H⁻). The reaction proceeds via nucleophilic acyl substitution, where hydride attack leads to the expulsion of the ethoxide leaving group, forming an intermediate aldehyde. This aldehyde is more reactive than the starting ester and is immediately reduced by a second equivalent of LAH to the primary alcohol.[12][13] Due to the high reactivity and the generation of flammable hydrogen gas upon quenching, these reactions must be performed under strict anhydrous conditions with appropriate safety measures.[12]

Caption: LAH Reduction Pathway of this compound.

Strong Oxidizing Agents (e.g., KMnO₄, CrO₃, H₂O₂)

Compatibility: Incompatible

Strong oxidizing agents should be considered incompatible with this compound. While the fluorinated aromatic ring is relatively resistant to oxidation, the benzylic position of the ethyl group and the ester linkage itself can be susceptible to attack under harsh conditions. The primary concern is not a predictable synthetic outcome but the potential for a highly exothermic, uncontrolled, or even explosive reaction.[7]

Causality: The combination of an organic molecule with a strong oxidizer creates a redox pair with a high energy release potential. The reaction pathways are often complex and difficult to control, posing a significant safety hazard.

Table 2: Chemical Compatibility Summary

| Reagent Class | Compatibility | Primary Outcome / Hazard | Rationale |

| Water / Moisture | Caution | Slow hydrolysis to 3-fluorobenzoic acid. | Ester linkage is susceptible to hydrolysis over time. |

| Strong Acids | Incompatible | Reversible hydrolysis to 3-fluorobenzoic acid. | Acid catalysis accelerates hydrolysis, especially with heat. |

| Strong Bases | Incompatible | Irreversible hydrolysis (saponification) to 3-fluorobenzoate salt. | Strong nucleophilic attack by OH⁻ on the carbonyl carbon. |

| Strong Reducing Agents | Incompatible | Reduction to 3-fluorobenzyl alcohol. Vigorous reaction. | Nucleophilic hydride attack reduces the ester to a primary alcohol. |

| Strong Oxidizing Agents | Incompatible | Uncontrolled, exothermic reaction. Potential fire/explosion hazard. | High-energy redox combination. |

| Amines | Caution | Slow aminolysis to form amides. | Amines are nucleophiles that can react with the ester, often requiring heat. |

| Non-polar Organics | Compatible | Generally good solubility, no reaction. | Lack of reactive functional groups. |

| Aprotic Polar Organics | Compatible | Generally good solubility, no reaction. | Solvents like THF, DMF, Acetone are typically compatible. |

Chapter 3: Experimental Protocols for Compatibility Assessment and Reaction

The following protocols are provided as self-validating systems. The first outlines a method for assessing compatibility with novel reagents, while the second provides a standard procedure for a common transformation, illustrating a controlled use of its "incompatibility."

Protocol 1: Small-Scale Compatibility Testing by ¹H NMR Spectroscopy

This protocol allows for the safe assessment of reactivity between this compound and a test reagent under controlled conditions.

Objective: To detect potential chemical reactions by monitoring for the appearance of new signals or the disappearance of starting material signals in the proton NMR spectrum.

Methodology:

-

Preparation: In a clean, dry vial, dissolve 10 mg of this compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in which both the ester and the test reagent are soluble.

-

Initial Spectrum: Transfer the solution to an NMR tube and acquire a baseline ¹H NMR spectrum. Note the characteristic chemical shifts and integrations of the this compound protons.

-

Introduction of Reagent: Add a stoichiometric equivalent (or a defined excess) of the test reagent to the NMR tube.

-

Monitoring: Cap the tube, mix gently, and acquire spectra at timed intervals (e.g., 5 min, 30 min, 2 hours, 24 hours) at ambient temperature.

-

Analysis: Compare the spectra over time. The appearance of new peaks or changes in the integration of existing peaks corresponding to the ester indicates a chemical reaction. The absence of change suggests compatibility under the tested conditions.

-

Validation: The internal consistency of the spectra (e.g., conservation of the integration of an internal standard if used) validates the observations.

Protocol 2: Controlled Saponification of this compound

This protocol demonstrates the controlled application of the incompatibility with strong bases for a preparative-scale synthesis of 3-fluorobenzoic acid.[10]

Objective: To achieve complete hydrolysis of the ester to its corresponding carboxylic acid salt, followed by acidification to isolate the final product.

Methodology:

-

Setup: To a 100 mL round-bottomed flask equipped with a magnetic stir bar and a reflux condenser, add this compound (5.0 g, 29.7 mmol).

-

Reagent Addition: Add 50 mL of 2 M aqueous sodium hydroxide solution (100 mmol, >3 equivalents) to the flask.[10]

-

Reaction: Heat the biphasic mixture to reflux using a heating mantle. Stir vigorously. The reaction is complete when the oily layer of the ester is no longer visible (typically 45-60 minutes).[10]

-

Workup - Part 1 (Cooling): Allow the reaction mixture to cool to room temperature. The flask should now contain a clear, homogeneous solution of sodium 3-fluorobenzoate and ethanol in water.

-

Workup - Part 2 (Acidification): Cool the solution in an ice bath. Slowly and with stirring, add concentrated hydrochloric acid dropwise until the pH of the solution is ~1-2 (test with pH paper). A white precipitate of 3-fluorobenzoic acid will form.

-

Isolation: Collect the solid product by vacuum filtration, washing the filter cake with a small amount of cold deionized water.

-

Purification & Validation: The crude product can be purified by recrystallization from water. The identity and purity of the final product (3-fluorobenzoic acid) should be confirmed by melting point determination and spectroscopic analysis (e.g., NMR, IR), validating the success of the transformation.

Chapter 4: Safe Handling, Storage, and Disposal

Adherence to proper safety protocols is paramount when working with any chemical reagent.

-

Handling: Always use in a well-ventilated area or chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat. Avoid contact with skin and eyes, and prevent inhalation of vapors.[7][9]

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials.[7][9] Keep containers tightly sealed to prevent moisture ingress and potential hydrolysis. As a combustible liquid, it should be stored away from sources of ignition, heat, and open flames.[7]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not empty into drains.

Conclusion

This compound is a robust and highly valuable synthetic intermediate whose chemical compatibility is well-defined and predictable. Its primary incompatibilities—with strong acids, bases, and reducing agents—are not merely limitations but are the very reactions that form the basis of its extensive use in multi-step synthesis. By understanding the electronic and structural factors that govern its reactivity, researchers can confidently and safely handle this compound, prevent unintended degradation, and strategically design pathways that leverage its chemical properties to achieve their synthetic goals.

References

- 1. This compound CAS#: 451-02-5 [m.chemicalbook.com]

- 2. chemimpex.com [chemimpex.com]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH 2 as a heterogeneous catalyst and process optimization by the ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02005C [pubs.rsc.org]

- 7. fishersci.com [fishersci.com]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. fishersci.com [fishersci.com]

- 10. sserc.org.uk [sserc.org.uk]

- 11. LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate [organic-chemistry.org]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. youtube.com [youtube.com]

An In-depth Technical Guide to the Predicted Thermal Stability of Ethyl 3-Fluorobenzoate

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Thermal Landscape of Fluorinated Aromatics

In the realm of modern medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into molecular frameworks has become a cornerstone for enhancing therapeutic efficacy and material performance.[1][2] The unique electronic properties of fluorine can profoundly influence a molecule's metabolic stability, binding affinity, and overall durability.[1][2] Ethyl 3-fluorobenzoate, as a key fluorinated intermediate, holds significant potential in the synthesis of novel pharmaceuticals and advanced polymers. Understanding its thermal stability is paramount for ensuring the integrity of manufacturing processes, predicting shelf-life, and guaranteeing the safety and efficacy of final products.

This technical guide provides a comprehensive analysis of the predicted thermal stability of this compound. In the absence of direct experimental data for this specific compound in the public domain, this document leverages established principles of physical organic chemistry and analogous experimental findings for structurally related compounds to construct a predictive framework. Herein, we, as senior application scientists, will elucidate the likely thermal decomposition pathways, predict the thermal profile, and provide detailed, self-validating experimental protocols for the empirical determination of its thermal properties.

Predicted Thermal Profile and Decomposition Onset

Based on the analysis of structurally similar aromatic esters, the thermal decomposition of this compound is anticipated to be a unimolecular elimination reaction.[3][4] The primary factor influencing the decomposition of substituted ethyl benzoates is the polar effect of the substituents, with steric effects playing a minimal role.[3][4] The electron-withdrawing nature of the fluorine atom at the meta position is expected to have a modest impact on the stability of the ester linkage.

While a definitive decomposition temperature cannot be stated without experimental data, a reasonable estimate for the onset of thermal decomposition, determined by Thermogravimetric Analysis (TGA), would be in the range of 350-450°C . This prediction is based on the known thermal behavior of aromatic oligoesters, which show degradation onset in this range.[5] It is crucial to note that this is a predictive range, and empirical verification is essential.

Table 1: Predicted Thermal Properties of this compound

| Property | Predicted Value/Range | Analytical Technique |

| Decomposition Onset (Tonset) | 350 - 450 °C | Thermogravimetric Analysis (TGA) |

| Melting Point | Not Applicable (Liquid at room temp.) | Differential Scanning Calorimetry (DSC) |

| Boiling Point | 209 °C | N/A |

| Primary Decomposition Products | 3-Fluorobenzoic Acid, Ethylene | Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS), TGA-FTIR |

Proposed Mechanism of Thermal Decomposition

The predominant thermal decomposition pathway for ethyl esters of aromatic acids is a unimolecular elimination reaction that proceeds through a six-membered cyclic transition state, often referred to as an ester pyrolysis or a type of Ei (elimination, intramolecular) reaction.[3]

For this compound, the proposed primary decomposition pathway involves the abstraction of a β-hydrogen from the ethyl group by the carbonyl oxygen, leading to the concerted cleavage of the C-O ester bond and the formation of a C=C double bond in the ethyl group. This results in the formation of 3-fluorobenzoic acid and ethylene gas.

Figure 1: Proposed primary thermal decomposition pathway of this compound.

At higher temperatures, secondary decomposition of the primary product, 3-fluorobenzoic acid, may occur. This would likely involve decarboxylation to yield fluorobenzene.

Experimental Protocols for Thermal Stability Assessment

To empirically validate the predicted thermal properties of this compound, a suite of thermoanalytical techniques should be employed. The following protocols are designed to provide a comprehensive and self-validating assessment.

Thermogravimetric Analysis (TGA)

Objective: To determine the onset temperature of decomposition and quantify mass loss as a function of temperature.

Methodology:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, inert TGA pan (e.g., alumina or platinum).

-

Atmosphere: High-purity nitrogen gas at a flow rate of 20-50 mL/min to prevent oxidative decomposition.

-

Temperature Program:

-

Equilibrate at 30 °C.

-

Ramp the temperature from 30 °C to 600 °C at a constant heating rate of 10 °C/min.

-

-

Data Analysis:

-

Plot the percentage of weight loss versus temperature.

-

Determine the onset temperature of decomposition (Tonset), typically defined as the temperature at which a 5% weight loss occurs.

-

Identify the temperatures of maximum decomposition rates from the derivative of the TGA curve (DTG).

-

Differential Scanning Calorimetry (DSC)

Objective: To identify thermal transitions such as melting, boiling, and decomposition, and to quantify the enthalpy changes associated with these events.

Methodology:

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. An empty, sealed aluminum pan will serve as the reference.

-

Atmosphere: Nitrogen at a flow rate of 20-50 mL/min.

-

Temperature Program:

-

Equilibrate at 25 °C.

-

Ramp the temperature from 25 °C to a temperature exceeding the predicted decomposition onset (e.g., 500 °C) at a heating rate of 10 °C/min.

-

-

Data Analysis:

-

Analyze the resulting heat flow curve for endothermic and exothermic events.

-

The boiling point will be observed as a sharp endotherm.

-

Decomposition may be indicated by a broad endotherm or exotherm following the boiling point.

-

Figure 2: Interconnected workflow for comprehensive thermal analysis.

Evolved Gas Analysis: Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) and TGA-FTIR

Objective: To identify the chemical composition of the volatile products generated during thermal decomposition.

Py-GC-MS Methodology:

-

Instrument: A pyrolysis unit coupled to a gas chromatograph-mass spectrometer.

-

Sample Preparation: Place a small, accurately weighed amount of this compound into a pyrolysis tube.

-

Pyrolysis Conditions: Heat the sample to a series of temperatures bracketing the decomposition onset determined by TGA (e.g., 350°C, 400°C, 450°C) in an inert atmosphere.

-

GC-MS Analysis: The evolved gases are swept into the GC column for separation and subsequently analyzed by the mass spectrometer for identification.

-

Data Analysis: Compare the resulting mass spectra with library data to identify the decomposition products.

TGA-FTIR Methodology:

-

Instrument: A thermogravimetric analyzer with the outlet coupled to a Fourier-transform infrared spectrometer.[6][7]

-

Procedure: Run a TGA experiment as described in section 3.1. The evolved gases from the TGA are continuously passed through the FTIR gas cell.

-

Data Analysis: Correlate the mass loss events from the TGA with the appearance of characteristic infrared absorption bands to identify the functional groups of the evolved gases in real-time.[6][7]

Implications for Drug Development and Manufacturing

A thorough understanding of the thermal stability of this compound is critical for its application in pharmaceutical development.

-

Process Chemistry: Knowledge of the decomposition temperature ensures that synthesis and purification steps (such as distillation) are conducted under conditions that do not compromise the integrity of the molecule.

-

Formulation and Stability: For formulations containing this compound or its derivatives, thermal stability data informs the selection of appropriate excipients and storage conditions to prevent degradation over the product's shelf-life. The presence of fluorine is generally known to enhance the metabolic stability of drug candidates.[2]

-

Safety: The identification of decomposition products is crucial for assessing any potential toxicity that could arise from improper storage or handling. The potential for the release of acidic gases like hydrogen fluoride from the decomposition of some fluoroelastomers at high temperatures underscores the importance of such analysis.[8]

Conclusion

The experimental protocols detailed in this guide provide a clear and scientifically rigorous path for the empirical determination of the thermal properties of this compound. The execution of these studies will provide the necessary data to ensure the safe and effective use of this important fluorinated intermediate in research, development, and manufacturing.

References

- 1. alfa-chemclinix.com [alfa-chemclinix.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. epublications.marquette.edu [epublications.marquette.edu]

- 6. Thermogravimetric Analysis - TGA–FTIR [eag.com]

- 7. researchgate.net [researchgate.net]

- 8. FKM - Wikipedia [en.wikipedia.org]

ethyl 3-fluorobenzoate hydrolysis rate

An In-depth Technical Guide to the Hydrolysis Rate of Ethyl 3-Fluorobenzoate

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a pivotal intermediate in medicinal chemistry, valued for its role in synthesizing fluorinated active pharmaceutical ingredients (APIs). The strategic placement of a fluorine atom can significantly enhance a molecule's metabolic stability, binding affinity, and overall pharmacokinetic profile.[1] Understanding the hydrolytic stability of this ester is paramount for predicting its fate in biological systems and optimizing synthetic and formulation strategies. This guide provides a comprehensive examination of the kinetics, mechanisms, and influential factors governing the hydrolysis of this compound. We will delve into the theoretical underpinnings of both acid- and base-catalyzed hydrolysis, present detailed experimental protocols for rate determination, and offer insights into data analysis and mechanistic interpretation.

Introduction to Ester Hydrolysis: A Mechanistic Overview

Ester hydrolysis is a fundamental reaction in organic chemistry wherein an ester reacts with water to produce a carboxylic acid and an alcohol.[2] For this compound, this reaction yields 3-fluorobenzoic acid and ethanol. The reaction is typically slow in pure water but is significantly accelerated by the presence of an acid or a base, which act as catalysts.[2]

Acid-Catalyzed Hydrolysis

Under acidic conditions, the hydrolysis of an ester is a reversible equilibrium process.[3][4] The reaction is driven to completion by using a large excess of water. The mechanism proceeds through several key steps, initiated by the protonation of the carbonyl oxygen by a hydronium ion (H₃O⁺).[3][5]

-

Protonation: The carbonyl oxygen is protonated, which enhances the electrophilicity of the carbonyl carbon.[5][6]

-

Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the highly electrophilic carbonyl carbon, forming a tetrahedral intermediate.[5]

-

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, making it a better leaving group (water). In a series of proton transfers, the ethoxy group is protonated.

-

Elimination: The tetrahedral intermediate collapses, expelling the ethanol molecule.

-

Deprotonation: The resulting protonated carboxylic acid is deprotonated by water to regenerate the acid catalyst and form the final carboxylic acid product.[5]

References

Harnessing the Fluorine Advantage: A Technical Guide to the Applications of Fluorinated Benzoic Esters

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into organic scaffolds represents one of the most powerful tactics in modern molecular design. This guide provides an in-depth exploration of fluorinated benzoic esters, a class of compounds whose unique physicochemical properties have made them indispensable in pharmaceuticals, materials science, and agrochemicals. We will move beyond a simple catalog of applications to dissect the underlying principles that make these molecules so effective. This document will elucidate the causal relationships between fluorination patterns and functional outcomes, provide validated experimental protocols, and offer a forward-looking perspective on this versatile chemical class.

The Foundational Impact of Fluorine Substitution

The substitution of hydrogen with fluorine, the most electronegative element, on a benzoic ester framework is not a trivial modification. It induces a cascade of profound changes in the molecule's electronic and physical properties, which can be expertly manipulated to achieve desired functional outcomes.[1][2]

-

Modulation of Electronic Properties: Fluorine's potent electron-withdrawing inductive effect (-I) can significantly lower the pKa of the parent benzoic acid, influencing ionization state at physiological pH. It also alters the electron density of the aromatic ring and the ester carbonyl, which can fine-tune interactions with biological targets like enzyme active sites.[3][4]

-

Enhanced Lipophilicity: The introduction of fluorine, particularly as a trifluoromethyl (CF₃) group, often increases a molecule's lipophilicity.[2][5] This is critical for enhancing permeability across biological membranes, such as the gut wall for oral bioavailability or the blood-brain barrier for CNS-targeted drugs.[1][6]

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong (bond energy ~116 kcal/mol). Replacing a metabolically labile C-H bond with a C-F bond can effectively block oxidative degradation by cytochrome P450 enzymes, thereby increasing the drug's in-vivo half-life and improving its pharmacokinetic profile.[7]

-

Conformational Control and Binding Affinity: Fluorine's small atomic radius means it imposes minimal steric hindrance.[5][8] However, its unique electronic character allows it to participate in non-canonical interactions, including hydrogen bonds, dipole-dipole interactions, and multipolar contacts with protein backbones, which can stabilize a bioactive conformation and enhance binding affinity to a target receptor or enzyme.[3][9]

Caption: The "Fluorine Effect" on Benzoic Esters and Resulting Applications.

Application Domain I: Medicinal Chemistry and Drug Development

Fluorinated benzoic esters and their acid precursors are foundational building blocks in modern medicinal chemistry.[6][8][10][11] Their utility spans a wide range of therapeutic areas, primarily due to the beneficial property modulations discussed above.

Enzyme Inhibition

Fluorinated moieties can be strategically positioned to act as potent and selective enzyme inhibitors. The mechanism often involves leveraging fluorine's unique properties to enhance binding affinity or to mimic a transition state.[9][12][13]

-

Case Study: PTP1B and α-Glucosidase Inhibitors for Diabetes: Fluorinated benzenesulfonic esters have demonstrated significant inhibitory effects against enzymes like protein tyrosine phosphatase 1B (PTP1B), α-glucosidase, and α-amylase, all of which are targets in the management of type 2 diabetes.[3] The electron-withdrawing nature of fluorine facilitates strong intermolecular hydrogen bonds with amino acid residues in the enzyme's active site, stabilizing the drug-receptor interaction.[3] For instance, a derivative with a 2-fluorophenyl)sulfonyl group showed significantly stronger inhibition of α-glucosidase compared to its meta- and para-isomers, highlighting the critical role of substituent positioning.[3]

-

Mechanism of Action: Fluorine's high electronegativity can polarize the ester or an adjacent carbonyl group, making it a more effective mimic of the tetrahedral transition state of substrate hydrolysis. This leads to tighter binding in the active site. Furthermore, fluorinated groups can engage in specific, favorable interactions with amide carbonyls in the protein backbone, further anchoring the inhibitor.[9]

Positron Emission Tomography (PET) Imaging

The fluorine-18 (¹⁸F) isotope is a positron emitter with a near-ideal half-life (109.8 minutes) for PET imaging, a crucial diagnostic tool in oncology and neurology.[14] Benzoic acids are readily labeled with ¹⁸F, making their ester derivatives valuable scaffolds for creating novel PET radiotracers.

A recently developed method allows for the direct decarboxylative ¹⁸F-fluorination of benzoic acids using visible light photoredox catalysis.[15] This mild and operationally simple technique enables the synthesis of ¹⁸F-labeled aryl fluorides from a wide variety of benzoic acid precursors, which can then be used to create tracers for imaging targets like cyclooxygenase-2 (COX-2).[15][16][17]

Caption: General drug discovery workflow using fluorinated benzoic acid building blocks.

Other Therapeutic Applications

-

Anti-Inflammatory Agents: 2-Fluorobenzoic acid is a key precursor in the synthesis of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) like Flurbiprofen. The fluorine atom enhances the compound's anti-inflammatory and analgesic properties.[18]

-

Anticancer and CNS Agents: The ability of fluorine and trifluoromethyl groups to enhance lipophilicity and metabolic stability makes them highly valuable in the design of anticancer and central nervous system (CNS) drugs, where penetrating cell membranes or the blood-brain barrier is crucial for efficacy.[7][19]

Application Domain II: Advanced Materials Science

The same properties that make fluorinated benzoic esters valuable in medicine also make them ideal components for high-performance materials. The introduction of fluorine imparts enhanced thermal stability, chemical resistance, and unique electronic characteristics.[10][20]

High-Performance Polymers

Fluorinated benzoic acid derivatives are used as monomers for synthesizing advanced polymers like polyimides and polyamides.[20]

-

Enhanced Properties: The presence of C-F bonds in the polymer backbone leads to:

-

Improved Thermal Stability: The strength of the C-F bond increases the overall thermal and oxidative stability of the polymer.[20]

-

Lower Dielectric Constant: The low polarizability of the C-F bond results in materials with low dielectric constants, which is highly desirable for applications in microelectronics and aerospace.[20]

-

Increased Solubility: Fluorine substitution can disrupt polymer chain packing, improving solubility in organic solvents and making processing easier.[20]

-

Low Surface Energy: Fluorinated polymers exhibit low surface energy, leading to hydrophobic and oleophobic surfaces ideal for protective coatings.[21]

-

| Property | Standard Polyamide (e.g., Nylon) | Fluorinated Polyamide | Advantage of Fluorination |

| Glass Transition Temp (Tg) | ~50-80 °C | >200 °C[20] | Significantly higher thermal stability |

| Dielectric Constant | ~3.5 - 4.5 | <3.0[20] | Better electrical insulation for microelectronics |

| Moisture Absorption | High | Low | Improved dimensional stability in humid environments |

| Chemical Resistance | Moderate | Excellent[22] | Suitable for harsh chemical environments |

Table 1: Comparative properties of standard vs. fluorinated polymers. Data is representative and can vary based on specific monomer structure.

Liquid Crystals

Fluorinated benzoic esters are key building blocks in the synthesis of liquid crystal (LC) materials used in displays (LCDs).[23][24][25] The introduction of a lateral fluorine atom into the mesogenic (rod-shaped) core has a profound impact on the material's properties.[23][24][26]

-

Influence on Mesomorphic Properties: The position of the fluorine atom can disturb molecular packing, which lowers the melting point and alters the stability of the liquid crystalline mesophase.[23]

-

Dielectric Anisotropy: The strong dipole moment of the C-F bond significantly influences the dielectric anisotropy of the LC material, a critical parameter for the operation of twisted nematic and other display modes.[27]

Application Domain III: Modern Agrochemicals

In agriculture, fluorinated benzoic esters and related structures are used to develop herbicides with high efficacy and selectivity.[19]

-

Herbicidal Activity: The introduction of fluorine into the molecular structure of herbicides can dramatically alter their biological activity.[28] For example, converting the herbicide bentranil into its 5-fluoro analog ('fluorobentranil') leads to a compound with superior broad-leaf activity and excellent selectivity for crops like rice and maize.[28]

-

Improved Properties: As in medicinal chemistry, fluorination can enhance the bioavailability of the agrochemical in the target plant and increase its resistance to metabolic degradation, leading to lower required dosages.[10]

Experimental Protocols

Trustworthy and reproducible methodologies are the bedrock of scientific advancement. The following protocol details a standard, self-validating synthesis for a representative fluorinated benzoic ester.

Synthesis of Ethyl 4-Fluorobenzoate via Fischer Esterification

This protocol describes the acid-catalyzed esterification of 4-fluorobenzoic acid with ethanol. The reaction is driven to completion by using an excess of the alcohol and removing the water byproduct.

Materials & Reagents:

-

4-Fluorobenzoic acid (C₇H₅FO₂, MW: 140.11 g/mol )[29]

-

Absolute Ethanol (EtOH), 200 proof

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Saturated Sodium Chloride (NaCl) solution (Brine)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Dichloromethane (DCM) or Diethyl Ether

-

Deionized Water

Procedure:

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-fluorobenzoic acid (14.0 g, 0.1 mol).

-

Reagent Addition: Add absolute ethanol (100 mL, excess). Begin stirring to dissolve the solid.

-

Catalyst Addition: Carefully and slowly add concentrated sulfuric acid (2 mL) dropwise to the stirring solution. The addition is exothermic.

-

Reflux: Heat the reaction mixture to reflux (approx. 80-85 °C) using a heating mantle. Allow the reaction to proceed for 4-6 hours. Monitor the reaction progress via Thin-Layer Chromatography (TLC) [Mobile Phase: 4:1 Hexanes:Ethyl Acetate].

-

Workup - Quenching: After cooling to room temperature, slowly pour the reaction mixture into a beaker containing 200 mL of ice-cold deionized water.

-

Extraction: Transfer the mixture to a 500 mL separatory funnel. Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers.

-

Washing: Wash the combined organic layers sequentially with 50 mL of deionized water, 50 mL of saturated NaHCO₃ solution (caution: CO₂ evolution), and finally with 50 mL of brine.

-

Drying and Filtration: Dry the organic layer over anhydrous MgSO₄. Filter the solution to remove the drying agent.

-

Solvent Removal: Remove the solvent using a rotary evaporator under reduced pressure to yield the crude ethyl 4-fluorobenzoate as an oil or low-melting solid.[30]

-

Purification (Optional): For high purity, the crude product can be purified by vacuum distillation.

Conclusion and Future Outlook

Fluorinated benzoic esters are far more than simple chemical intermediates; they are powerful enablers of molecular innovation. Their predictable and potent influence on physicochemical properties has cemented their role in the development of advanced pharmaceuticals, high-performance materials, and effective agrochemicals.[8][20][28] As synthetic methodologies for selective fluorination continue to advance, we anticipate the emergence of even more sophisticated applications. The ability to fine-tune properties with atomic precision ensures that this versatile class of compounds will remain a cornerstone of research and development for the foreseeable future.

References

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. researchgate.net [researchgate.net]

- 3. Enzyme (α-Glucosidase, α-Amylase, PTP1B & VEGFR-2) Inhibition and Cytotoxicity of Fluorinated Benzenesulfonic Ester Derivatives of the 5-Substituted 2-Hydroxy-3-nitroacetophenones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scholarworks.utrgv.edu [scholarworks.utrgv.edu]

- 5. Roles of Fluorine in Drug Design and Drug Action | Bentham Science [benthamscience.com]

- 6. nbinno.com [nbinno.com]

- 7. nbinno.com [nbinno.com]

- 8. nbinno.com [nbinno.com]

- 9. Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages - PMC [pmc.ncbi.nlm.nih.gov]

- 10. sparrow-chemical.com [sparrow-chemical.com]

- 11. nbinno.com [nbinno.com]

- 12. rroij.com [rroij.com]

- 13. researchgate.net [researchgate.net]

- 14. Positron emission tomography (PET) imaging with 18F-based radiotracers - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Direct decarboxylative 18 F-fluorination of benzoic acids using visible light catalysis - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC03503A [pubs.rsc.org]

- 16. researchgate.net [researchgate.net]

- 17. Fluorine-18 Labelled Radioligands for PET Imaging of Cyclooxygenase-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

- 19. kaibangchem.com [kaibangchem.com]

- 20. benchchem.com [benchchem.com]

- 21. researchgate.net [researchgate.net]

- 22. Fluorinated Polymers as Smart Materials for Advanced Biomedical Applications [mdpi.com]

- 23. mdpi.com [mdpi.com]

- 24. tandfonline.com [tandfonline.com]

- 25. tandfonline.com [tandfonline.com]

- 26. tandfonline.com [tandfonline.com]

- 27. benchchem.com [benchchem.com]

- 28. Changes in the Activity and Selectivity of Herbicides by Selective Fluorine Substitution, Taking Bentranil and Classic® Analogues as Examples | CHIMIA [chimia.ch]

- 29. 3-Fluorobenzoic Acid | C7H5FO2 | CID 9968 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 30. Benzoic acid, 4-fluoro-, ethyl ester | C9H9FO2 | CID 67976 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application